molecular formula C5H4BrIN2 B2462494 2-Bromo-5-iodopyridin-4-amine CAS No. 1300750-78-0

2-Bromo-5-iodopyridin-4-amine

Cat. No.: B2462494
CAS No.: 1300750-78-0
M. Wt: 298.909
InChI Key: MFFZOIVDCPWWOI-UHFFFAOYSA-N
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Description

2-Bromo-5-iodopyridin-4-amine is a halogenated pyridine derivative with the molecular formula C5H4BrIN2. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features, which include both bromine and iodine substituents on the pyridine ring. These substituents make it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-iodopyridin-4-amine typically involves halogenation reactions. One common method is the sequential halogenation of pyridine derivatives. For instance, starting with 4-aminopyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 2-position. Subsequently, iodination can be performed using iodine or an iodine source like potassium iodide in the presence of an oxidizing agent to introduce the iodine atom at the 5-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and to minimize side reactions. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-iodopyridin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

    Oxidation and Reduction Reactions: The amino group can undergo oxidation to form nitro derivatives or reduction to form alkylamines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as ethanol or water are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products like azido, thiocyano, or alkyl derivatives.

    Coupling Products: Biaryl compounds with various substituents.

    Oxidation and Reduction Products: Nitro derivatives or alkylamines.

Scientific Research Applications

2-Bromo-5-iodopyridin-4-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Industry: Used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-iodopyridin-4-amine in biological systems involves its interaction with specific molecular targets. The halogen atoms can form halogen bonds with amino acid residues in proteins, affecting their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Bromo-5-chloropyridin-4-amine
  • 2-Bromo-5-fluoropyridin-4-amine
  • 2-Iodo-5-bromopyridin-4-amine

Comparison:

  • Uniqueness: The presence of both bromine and iodine atoms in 2-Bromo-5-iodopyridin-4-amine provides unique reactivity and selectivity in chemical reactions compared to its analogs with different halogen substituents.
  • Reactivity: The larger atomic radius and higher polarizability of iodine compared to chlorine and fluorine make this compound more reactive in certain substitution and coupling reactions.
  • Applications: While similar compounds may also be used in organic synthesis and medicinal chemistry, the specific combination of bromine and iodine in this compound offers distinct advantages in terms of reaction pathways and product diversity.

Properties

IUPAC Name

2-bromo-5-iodopyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrIN2/c6-5-1-4(8)3(7)2-9-5/h1-2H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFZOIVDCPWWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Amino-2-bromopyridine (22.8 g, 131.8 mmole) and sodium acetate (20.8 g 254 mmole) were stirred in acetic acid (82 mL) and a solution of iodine monochloride (1M in acetic acid, 134 mL, 134 mmole) was added. The mixture was stirred and heated at 75° C. for 3 hours. Most of the acetic acid was evaporated and the residue was partitioned between water (500 mL) and ethyl acetate (550 mL). The aqueous was again extracted with ethyl acetate (300 mL) The combined extracts were washed twice with 10% sodium carbonate solution (600, 300 mL), with 10% sodium thiosulfate solution (200 mL), with water and with brine, then dried and evaporated. This gave 40.3 g of a crude product mix. This was combined with the crude product from a reaction on 7.5 g of 4-amino-2-bromopyridine for purification. A large silica column (9 cm internal diameter with 28 cm bed of silica) was prepared in 5% ethyl acetate in dichloromethane. The crude material was applied in the same solvent. The column was eluted with 5% ethyl acetate in dichloromethane, with 10% ethyl acetate in dichloromethane and with 20% ethyl acetate in dichloromethane to give the desired isomer 5 (20.2 g, 38%): 1H-NMR (CDCl3, 500 MHz): δ 4.74 (br s, 2H, NH2), 6.80 (s, 1H), 8.34 (s, 1H); and subsequently with 1:1 ethyl acetate:dichloromethane to give 6 undesired isomer: 2-bromo-3-iodopyridin-4-amine 6 (19.3 g, 37%).
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22.8 g
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20.8 g
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82 mL
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134 mL
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reactant
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crude material
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38%

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